molecular formula C25H32O6 B1244540 Kampanol A

Kampanol A

Cat. No. B1244540
M. Wt: 428.5 g/mol
InChI Key: BOVRDZLKBBUXQQ-BOWIAGTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kampanol A is a member of hydroxyisoflavans. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Molecular Structure

Kampanol A has been a subject of interest in organic chemistry, especially in the synthesis of complex molecular structures. Iwasaki, Nakatani, Inoue, and Katoh (2002) successfully synthesized the optically active tetracyclic ABCD ring system of Kampanol A, demonstrating the potential of this compound for detailed chemical study and synthesis applications. This work is pivotal in understanding the molecular structure and potential applications of Kampanol A in scientific research (Iwasaki, Nakatani, Inoue, & Katoh, 2002).

Cytotoxic Properties

Research by Hemtasin et al. (2011) on compounds isolated from the endophytic fungus Phomopsis archeri, including Kampanol A, highlighted its cytotoxic properties. This study found that Kampanol A showed cytotoxicity against various cholangiocarcinoma cell lines, indicating its potential use in cancer research and therapeutic applications (Hemtasin et al., 2011).

Potential Antimalarial Activity

In the same study, Hemtasin et al. also reported that Kampanol A exhibited antimalarial activity against Plasmodium falciparum. This finding is significant as it suggests a potential application of Kampanol A in the development of new antimalarial therapies (Hemtasin et al., 2011).

properties

Product Name

Kampanol A

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

[(1S,13R,14S,17S,19R)-10-hydroxy-1,14,18,18-tetramethyl-7-oxo-2,6-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate

InChI

InChI=1S/C25H32O6/c1-13(26)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(27)10-14-16(21(15)31-25)12-29-22(14)28/h10,18-20,27H,6-9,11-12H2,1-5H3/t18-,19+,20-,24-,25-/m0/s1

InChI Key

BOVRDZLKBBUXQQ-BOWIAGTOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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